Vortioxetine

Description

Properties

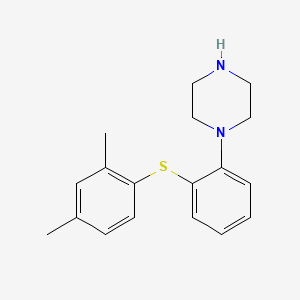

IUPAC Name |

1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNWZWMKLDQSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80965062 | |

| Record name | Vortioxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508233-74-7 | |

| Record name | Vortioxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508233-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vortioxetine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0508233747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vortioxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vortioxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORTIOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2K1S3WQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VORTIOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Vortioxetine's Multimodal Mechanism of Action at Serotonin Receptors: A Technical Guide

Introduction

Vortioxetine is an antidepressant with a unique, multimodal mechanism of action that distinguishes it from traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] Its therapeutic effects are attributed to a combination of potent inhibition of the serotonin transporter (SERT) and modulation of several serotonin (5-HT) receptors.[2] This multifaceted pharmacological profile allows this compound to influence not only the serotonergic system but also other neurotransmitter systems, including those involving norepinephrine, dopamine, acetylcholine, histamine, glutamate, and GABA.[2][3] This in-depth technical guide provides a comprehensive overview of this compound's core mechanism of action on serotonin receptors, detailing its binding affinities, functional activities, downstream signaling pathways, and the experimental protocols used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Data on Receptor Interactions

This compound's interaction with various serotonin receptors and the serotonin transporter has been quantified through extensive preclinical research. The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound.

Table 1: this compound Binding Affinities (Ki) at Human Serotonin Receptors and Transporter

| Target | Ki (nM) | Reference(s) |

| Serotonin Transporter (SERT) | 1.6 | [4][5][6] |

| 5-HT3 Receptor | 3.7 | [4][5][6] |

| 5-HT1A Receptor | 15 | [4][5][6] |

| 5-HT7 Receptor | 19 | [4][5][6] |

| 5-HT1B Receptor | 33 | [4][5] |

| 5-HT1D Receptor | 54 | [4][5][6] |

| Norepinephrine Transporter (NET) | 113 | [5][6] |

| Dopamine Transporter (DAT) | >1000 | [5][6] |

Table 2: this compound Functional Potencies (IC50/EC50) and Activity

| Target | Activity | IC50/EC50 (nM) | Reference(s) |

| Serotonin Transporter (SERT) | Inhibition | IC50 = 5.4 | [5][6] |

| 5-HT3 Receptor | Antagonism | IC50 = 12 | [7] |

| 5-HT1A Receptor | Agonism | EC50 = 200 (96% efficacy) | [8] |

| 5-HT1B Receptor | Partial Agonism | EC50 = 120 (55% intrinsic activity) | [8] |

| 5-HT7 Receptor | Antagonism | IC50 = 450 | [8] |

Core Mechanisms of Action and Signaling Pathways

This compound's clinical profile is a direct consequence of its simultaneous engagement with multiple serotonergic targets. At lower clinical doses, it is believed that the serotonin transporter and 5-HT3 receptors are primarily occupied, while at higher doses, 5-HT1B, 5-HT1A, and 5-HT7 receptors are also engaged.[7]

Serotonin Transporter (SERT) Inhibition

Similar to SSRIs, this compound potently inhibits the reuptake of serotonin from the synaptic cleft by blocking SERT.[5][6] This action increases the synaptic concentration of serotonin, making it more available to bind to post-synaptic receptors. However, SERT occupancy with this compound may be as low as 50% at therapeutic doses, in contrast to the 70-80% occupancy typically required for SSRIs and SNRIs to exert their antidepressant effects.[7] This suggests that this compound's antidepressant efficacy is not solely dependent on serotonin reuptake inhibition but is also mediated by its interactions with other serotonin receptors.[7]

5-HT1A Receptor Agonism

This compound acts as a full agonist at 5-HT1A receptors.[9][10] These receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G-proteins.[9] Agonism at post-synaptic 5-HT1A receptors is thought to contribute to the antidepressant and anxiolytic effects.[2] Furthermore, agonism at pre-synaptic 5-HT1A autoreceptors, located on the soma and dendrites of serotonin neurons in the raphe nuclei, leads to their desensitization over time.[9] This desensitization reduces the negative feedback on serotonin release, thereby enhancing serotonergic neurotransmission.[9] this compound has been shown to accelerate this desensitization process compared to traditional SSRIs.[9]

5-HT3 Receptor Antagonism

This compound is a potent antagonist of the 5-HT3 receptor, which is a ligand-gated ion channel.[8] These receptors are primarily located on GABAergic interneurons in various brain regions, including the prefrontal cortex and hippocampus.[11][12] By blocking 5-HT3 receptors, this compound reduces the excitatory influence of serotonin on these inhibitory interneurons.[11] This leads to a disinhibition of downstream pyramidal neurons, resulting in increased release of several neurotransmitters, including glutamate, acetylcholine, norepinephrine, and dopamine.[9][11] This mechanism is believed to contribute significantly to this compound's pro-cognitive effects.[9] Antagonism of 5-HT3 receptors has also been shown to enhance the increase in brain serotonin levels produced by SERT inhibition.[7]

5-HT7 Receptor Antagonism

This compound also acts as an antagonist at 5-HT7 receptors.[8] These GPCRs are positively coupled to adenylyl cyclase via Gαs proteins.[13] Blockade of 5-HT7 receptors is hypothesized to contribute to this compound's antidepressant effects and may also play a role in its pro-cognitive properties, potentially through the modulation of circadian rhythms.[9][14]

5-HT1B and 5-HT1D Receptor Modulation

This compound is a partial agonist at 5-HT1B receptors and an antagonist at 5-HT1D receptors.[4][5] Both of these receptors can act as autoreceptors on presynaptic serotonin terminals, and their modulation by this compound is thought to contribute to an overall increase in serotonin release.[4][9]

Experimental Protocols

The characterization of this compound's multimodal mechanism of action has relied on a variety of sophisticated preclinical experimental techniques. The following sections provide an overview of the methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a drug for its target receptors.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various serotonin receptors and the serotonin transporter.

-

Methodology:

-

Membrane Preparation: Membranes from cells recombinantly expressing the target human serotonin receptor or transporter, or from homogenized brain tissue, are prepared.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-citalopram for SERT, [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Cell-Based Functional Assays

These assays are used to determine the functional activity of a drug at its target receptor (i.e., whether it is an agonist, antagonist, or partial agonist).

-

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of this compound at serotonin receptors.

-

Methodology:

-

Cell Culture: Cells stably or transiently expressing the human serotonin receptor of interest are cultured.

-

Assay Principle: The assay measures a downstream signaling event following receptor activation. For G-protein coupled receptors like 5-HT1A and 5-HT7, this could be the measurement of second messengers like cyclic AMP (cAMP) or inositol phosphates, or reporter gene expression. For ligand-gated ion channels like 5-HT3, changes in intracellular calcium or membrane potential are measured.

-

Procedure (for a Gs-coupled receptor like 5-HT7):

-

Cells are incubated with varying concentrations of this compound.

-

For antagonist activity, cells are pre-incubated with this compound before the addition of a known agonist.

-

The reaction is stopped, and the level of cAMP is measured, often using techniques like ELISA or FRET-based biosensors.

-

-

Data Analysis: Dose-response curves are generated to determine the EC50 or IC50 values.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

-

Objective: To measure the effect of this compound administration on the extracellular concentrations of serotonin, dopamine, and norepinephrine in specific brain regions.

-

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized rodent.

-

Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.

-

Sampling: Small molecules, including neurotransmitters, diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

-

Drug Administration: this compound is administered systemically (e.g., subcutaneously or orally).

-

Analysis: The collected dialysate samples are analyzed using highly sensitive techniques like high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection to quantify the neurotransmitter concentrations.

-

In Vivo Electrophysiology

This technique is used to measure the electrical activity of neurons in the brain.

-

Objective: To assess the effects of this compound on the firing rate of specific neuronal populations, such as serotonin neurons in the dorsal raphe nucleus or pyramidal neurons in the prefrontal cortex.

-

Methodology:

-

Animal Preparation: Anesthetized or freely moving animals are prepared for recording.

-

Electrode Placement: A microelectrode is stereotaxically lowered into the brain region containing the neurons of interest.

-

Recording: The spontaneous electrical activity (action potentials or "firing") of individual neurons is recorded.

-

Drug Administration: this compound is administered, and changes in the firing rate and pattern of the recorded neurons are monitored over time.

-

Data Analysis: The firing rate (spikes per second) before and after drug administration is compared to determine the effect of the drug on neuronal activity.

-

Conclusion

This compound's mechanism of action is a complex interplay of potent serotonin transporter inhibition and nuanced modulation of multiple serotonin receptor subtypes. This multimodal profile results in a broad spectrum of effects on serotonergic and other key neurotransmitter systems, which is believed to underlie its antidepressant efficacy and potential benefits for cognitive function. The quantitative data from binding and functional assays, combined with in vivo evidence from microdialysis and electrophysiology, provide a robust preclinical foundation for understanding the unique therapeutic properties of this compound. Further research into the intricate downstream signaling cascades and their integration within neural circuits will continue to refine our understanding of this novel antidepressant.

References

- 1. This compound for Cognitive Enhancement in Major Depression: From Animal Models to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of 5-HT₇ receptors in this compound's modulation of circadian rhythms and episodic memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New generation multi-modal antidepressants: focus on this compound for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 5. ovid.com [ovid.com]

- 6. This compound disinhibits pyramidal cell function and enhances synaptic plasticity in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo electrophysiological study of the targeting of 5‐HT3 receptor‐expressing cortical interneurons by the multimodal antidepressant, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. In vivo electrophysiological study of the targeting of 5-HT3 receptor-expressing cortical interneurons by the multimodal antidepressant, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Subchronically Activates Serotonergic Transmission via Desensitization of Serotonin 5-HT1A Receptor with 5-HT3 Receptor Inhibition in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evidence for Vortioxetine's Cognitive Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the cognitive-enhancing effects of vortioxetine. The information is compiled from a range of in vivo, in vitro, and ex vivo studies, offering a detailed look at its multimodal mechanism of action and its impact on neurobiology relevant to cognition.

Core Mechanism of Action: A Multimodal Profile

This compound exhibits a unique and complex pharmacological profile, acting on multiple targets within the serotonergic system.[1] Unlike selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), this compound combines serotonin transporter (SERT) inhibition with the modulation of several serotonin receptors.[2][3] This multimodal activity is believed to be the foundation of its distinct cognitive-enhancing effects observed in preclinical models.[4][5]

This compound's primary pharmacological actions include:

-

Serotonin (5-HT) Transporter (SERT) Inhibition [3]

-

5-HT7 Receptor Antagonism [3]

-

5-HT1D Receptor Antagonism [3]

-

5-HT1B Receptor Partial Agonism [3]

-

5-HT1A Receptor Agonism [3]

This combination of activities allows this compound to modulate not only serotonin levels but also to influence other neurotransmitter systems crucial for cognitive function, including norepinephrine, dopamine, acetylcholine, histamine, and the balance between glutamate and GABA.[1][6][7]

This compound's Multimodal Mechanism of Action

Quantitative Data Summary

Table 1: Receptor Occupancy of this compound in Rats (ex vivo)

| Target | Dose (mg/kg, s.c.) | Occupancy (%) | Reference |

| 5-HT3 Receptor | 0.1 | ~80 | [8] |

| 0.3-10 | Preferential Occupancy | [9] | |

| 5.0 | ~95 | [8] | |

| SERT | 0.3-10 | Preferential Occupancy | [9] |

| 5.0 (oral, chronic) | - | [8] | |

| 5-HT1B Receptor | 3.0 | ~60 | [8] |

| 5.0 (oral, chronic) | ~66 | [8] | |

| 5-HT1A Receptor | 3.0 | ~15 | [8] |

| 5.0 (oral, chronic) | ~9.5 | [8] | |

| 5-HT7 Receptor | Higher dose range | Occupied | [9] |

Table 2: Effects of this compound on Extracellular Neurotransmitter Levels (Microdialysis in Rats)

| Brain Region | Neurotransmitter | Dose (mg/kg, s.c.) | Change from Baseline | Reference |

| Medial Prefrontal Cortex | Serotonin | 2.5-10 | Increased | [6] |

| Dopamine | 2.5-10 | Increased | [6] | |

| Norepinephrine | 2.5-10 | Increased | [6] | |

| Acetylcholine | 1-10 | Increased | [7] | |

| Histamine | 1-10 | Increased | [7] | |

| Ventral Hippocampus | Serotonin | 2.5-10 | Increased | [6] |

| Serotonin | 5 (subchronic) | Significantly Increased | [6] | |

| Dopamine | 2.5-10 | Increased | [6] | |

| Norepinephrine | 2.5-10 | Increased | [6] |

Table 3: Effects of this compound in Preclinical Models of Cognition

| Cognitive Domain | Animal Model | Species | Key Findings | Reference |

| Episodic Memory | Novel Object Recognition (NOR) | Rat | Increased time exploring novel object | [7][10] |

| Contextual Fear Conditioning | Rat | Increased freezing time during retention | [7][10] | |

| Working Memory | Y-maze Spontaneous Alternation | Rat | Reversed 5-HT depletion-induced deficits | [8] |

| Cognitive Flexibility | Attentional Set-Shifting | Rat | Reversed PCP-induced deficits | [5] |

| Pattern Separation | Context Discrimination | Mouse | Improved context discrimination | [11] |

Key Experimental Protocols

Receptor Occupancy Studies (ex vivo autoradiography)

-

Animals: Female Long-Evans rats.

-

Drug Administration: this compound administered subcutaneously (s.c.) or orally (p.o.).

-

Procedure: Following drug administration, animals are euthanized, and brains are rapidly removed and frozen. Brain sections are then incubated with radioligands specific for the target receptors (e.g., [3H]BRL 43694 for 5-HT3, [11C]MADAM for SERT). The displacement of the radioligand by this compound is measured using autoradiography to determine the percentage of receptor occupancy at different doses.[8][12]

In Vivo Microdialysis

-

Animals: Male Sprague-Dawley rats.

-

Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex, ventral hippocampus).

-

Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid. Dialysate samples are collected at regular intervals before and after systemic administration of this compound.

-

Analysis: Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[6][7]

Novel Object Recognition (NOR) Test

-

Apparatus: A square open-field arena.

-

Procedure:

-

Habituation: Rats are allowed to freely explore the empty arena for a set period on consecutive days.

-

Training (Acquisition): Two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration.

-

Testing (Retention): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded.

-

-

Drug Administration: this compound is typically administered before the training phase.

-

Outcome Measure: A discrimination index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time. An index significantly above 50% indicates successful recognition memory.[10]

In Vitro Electrophysiology (Long-Term Potentiation)

-

Preparation: Coronal brain slices containing the hippocampus are prepared from rats.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to electrical stimulation of the Schaffer collaterals.

-

LTP Induction: A high-frequency stimulation protocol (e.g., theta-burst stimulation) is delivered to induce LTP.

-

Drug Application: this compound is bath-applied to the brain slices.

-

Outcome Measure: The magnitude and stability of the potentiation of fEPSP slope are measured over time. This compound has been shown to enhance LTP in this preparation.[13]

Signaling Pathways and Networks

Disinhibition of Pyramidal Neurons via 5-HT3 Receptor Antagonism

A key mechanism underlying this compound's pro-cognitive effects is its antagonism of 5-HT3 receptors located on GABAergic interneurons.[4] Serotonin (5-HT) typically excites these interneurons via 5-HT3 receptors, leading to the release of GABA, which in turn inhibits pyramidal neurons. By blocking these 5-HT3 receptors, this compound reduces the inhibitory GABAergic tone on pyramidal neurons, leading to their disinhibition and enhanced glutamatergic neurotransmission.[4][14] This is thought to contribute to enhanced synaptic plasticity and cognitive function.[13]

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. Multimodal antidepressant this compound increases frontal cortical oscillations unlike escitalopram and duloxetine – a quantitative EEG study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel antidepressant with multimodal activity: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of 5-HT3 receptors in the action of this compound in rat brain: Focus on glutamatergic and GABAergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. This compound for Cognitive Enhancement in Major Depression: From Animal Models to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (Lu AA21004), a novel multimodal antidepressant, enhances memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound dose-dependently reverses 5-HT depletion-induced deficits in spatial working and object recognition memory: a potential role for 5-HT1A receptor agonism and 5-HT3 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound Improves Context Discrimination in Mice Through a Neurogenesis Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-HTT and 5-HT(1A) receptor occupancy of the novel substance this compound (Lu AA21004). A PET study in control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound disinhibits pyramidal cell function and enhances synaptic plasticity in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modes and nodes explain the mechanism of action of this compound, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine | CNS Spectrums | Cambridge Core [cambridge.org]

Vortioxetine Hydrobromide: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vortioxetine hydrobromide, a multimodal antidepressant, has garnered significant attention for its unique mechanism of action and clinical efficacy in treating major depressive disorder. This technical guide provides an in-depth exploration of the synthesis and chemical properties of this compound hydrobromide, designed to serve as a critical resource for researchers, scientists, and professionals in drug development. It details established synthetic routes, comprehensive chemical and physical characteristics, and analytical methodologies for its characterization.

Chemical Properties

This compound, chemically named 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine, is a bis-aryl-sulfanyl amine and a piperazine derivative.[1] The hydrobromide salt is the active pharmaceutical ingredient in the marketed product.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrobromide is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂N₂S·HBr | [3] |

| Molecular Weight | 379.36 g/mol | [3] |

| Appearance | White to beige or slightly yellowish-white powder | [2][3] |

| Melting Point | 232-238°C | [4] |

| pKa | 9.1 (± 0.1) and 3.0 (± 0.2) | [1] |

| UV/Vis λmax | 226 nm, 227 nm | [4][5] |

Solubility

This compound hydrobromide exhibits varying solubility in different solvents, a crucial factor for formulation development and analytical method design.

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [2] |

| Methanol | Soluble | [4] |

| Ethanol | ~5 mg/mL | [5] |

| DMSO | ~30 mg/mL, 2 mg/mL | [3][5] |

| Dimethylformamide (DMF) | ~30 mg/mL | [5] |

| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [5] |

Polymorphism

This compound hydrobromide is known to exist in multiple polymorphic forms and solvates, which can impact its stability and bioavailability.[6][7][8] The beta-crystalline form is a well-characterized and stable form.[9] Different solvates, including tert-butanol and 2-butanol solvates, have also been identified.[6]

| Crystalline Form | Characterizing XRPD Peaks (2θ±0.2°) | Reference |

| Beta (β) form | 6.89, 9.73, 13.78, 14.64 | [9] |

| Form R3 (2-butanol solvate) | 6.6, 8.6, 15.9, 19.1 | [6] |

| Diethyl ether solvate | 8.34, 12.98, 15.30, 16.67, 17.20 | [8] |

| A specific crystalline form | 6.84, 8.38, 9.67, 13.17, 13.72, 14.55, 18.91, 19.42, 20.64, 21.84, 22.63, 22.87, 24.66, 25.32, 29.31, 29.62 | [10] |

Synthesis of this compound Hydrobromide

Several synthetic routes for this compound hydrobromide have been reported, generally involving the formation of the key thioether linkage and the piperazine ring.

Synthetic Pathway Diagram

Caption: Synthetic pathways to this compound Hydrobromide.

Experimental Protocols

This common route involves a three-step process starting from 2,4-dimethylthiophenol.[11][12]

Step 1: Synthesis of 2-(2,4-dimethylphenylthio)nitrobenzene

-

Reactants: 1-fluoro-2-nitrobenzene and 2,4-dimethylbenzenethiol.[12]

-

Reaction Type: Nucleophilic aromatic substitution.[12]

Step 2: Synthesis of 2-((2,4-dimethylphenyl)thio)aniline

-

Reactant: 2-(2,4-dimethylphenylthio)nitrobenzene.[12]

-

Reaction Type: Catalytic hydrogenation.[12]

-

Catalyst: Palladium on carbon (Pd/C).[12]

Step 3: Synthesis of this compound and its Hydrobromide Salt

-

Reactants: 2-((2,4-dimethylphenyl)thio)aniline and bis(2-chloroethyl)amine hydrochloride.[10][12]

-

Solvent: 1,2-dichlorobenzene.[10]

-

Temperature: 165-170°C.[10]

-

Product of condensation: this compound hydrochloride.[10]

-

Salt Formation: The resulting this compound hydrochloride is treated with aqueous hydrobromic acid to yield this compound hydrobromide.[10] The final product can be purified using 2-butanol or a mixture of 2-butanol and water.[10]

A variation of the final salt formation step involves dissolving this compound base in isopropyl acetate and adding hydrobromic acid solution (≥40%) dropwise at 30-40°C.[11] The resulting solid is filtered, washed with isopropyl acetate, and dried to yield this compound hydrobromide.[11]

An alternative practical synthesis has been developed with a 63.2% overall yield over three steps and 99.3% purity by HPLC.[13]

-

Key Step: The final step involves the cyclization of the piperazine ring.[13]

-

A stirred suspension of 2-((2,4-dimethylphenyl)thio)aniline and bis(2-chloroethyl)amine hydrochloride in 1,2-dichlorobenzene is heated to 160–170 °C for 4 hours.[13]

-

The mixture is then cooled, and 40% hydrobromic acid is added, followed by stirring overnight to yield this compound hydrobromide.[13]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of this compound hydrobromide in bulk drug and pharmaceutical formulations.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC methods are widely used for quantification, purity assessment, and stability studies of this compound hydrobromide.[4][14][15]

A validated RP-HPLC method for the estimation of this compound hydrobromide is detailed below.[14]

| Parameter | Condition |

| Column | Cosmosil C18 (250mm x 4.6ID, 5 micron) |

| Mobile Phase | Acetonitrile: Methanol: Water (40:50:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 370 nm |

| Column Temperature | 30°C |

| Retention Time | 4.498 min |

| Linearity Range | 10-50 μg/mL |

| Correlation Coefficient (r²) | 0.9991 |

| LOD | 0.23927 μg/mL |

| LOQ | 0.72507 μg/mL |

Standard Stock Solution Preparation:

-

Accurately weigh 20 mg of this compound HBr.[14]

-

Transfer to a 20 mL volumetric flask containing the mobile phase.[14]

-

Sonicate to dissolve and make up the volume with the mobile phase to get a concentration of 1000 μg/mL.[14]

Stability-Indicating HPLC Method

Forced degradation studies are essential to understand the stability of a drug substance. This compound hydrobromide has been shown to be susceptible to degradation under certain stress conditions.[15][16]

Degradation Profile:

-

Acid Hydrolysis: Results in a 9.9% degradation.[15]

-

Oxidative Degradation: Shows an 8% decrease.[15]

-

Photolysis (UV 254 nm) and Oxidative Stress: Highest degradation observed under these conditions.[16] For instance, 15% H₂O₂ causes 46.64–48.76% degradation after 6 hours at room temperature.[16]

A stability-indicating HPLC-DAD method has been developed for the determination of this compound in the presence of its degradation products.[16]

| Parameter | Condition |

| Column | Polar-RP |

| Mobile Phase | Acetonitrile, Methanol, Acetate buffer (pH 3.5), and Diethylamine in isocratic mode |

| Detection Wavelength | 226 nm |

| Flow Rate | 1 mL/min |

Experimental Workflow for HPLC Analysis

Caption: General workflow for HPLC analysis of this compound HBr.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound hydrobromide. The synthetic routes outlined offer scalable and efficient methods for its preparation. The comprehensive data on its physicochemical properties, including solubility and polymorphism, are vital for formulation development and ensuring drug product quality. Furthermore, the detailed analytical methodologies, particularly RP-HPLC, provide robust frameworks for quality control, stability testing, and routine analysis in a pharmaceutical setting. This compilation of information serves as a valuable resource for scientists and researchers engaged in the development and analysis of this compound hydrobromide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound hydrobromide | 960203-27-4 [chemicalbook.com]

- 3. ≥98% (HPLC), 5-HT-1D/3A/7 antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. WO2017125504A1 - Polymorphic forms of this compound hydrobromide tert-butanolate - Google Patents [patents.google.com]

- 7. Novel Polymorphs Of this compound Hydrobromide [quickcompany.in]

- 8. WO2015166379A2 - Novel polymorphic forms of this compound and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 9. US20190224192A1 - Stable Pharmaceutical Composition of this compound Hydrobromide - Google Patents [patents.google.com]

- 10. US20200010429A1 - An improved process for preparation and purification of this compound hydrobromide - Google Patents [patents.google.com]

- 11. This compound hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis of this compound Hydrobromide [cjph.com.cn]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. ijtsrd.com [ijtsrd.com]

- 15. HPLC method development and degradation studies for this compound. [wisdomlib.org]

- 16. Development of the Validated Stability-Indicating Method for the Determination of this compound in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

The Serendipitous Journey of a Multimodal Antidepressant: The Discovery and Development of Vortioxetine (Lu AA21004)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vortioxetine, formerly known as Lu AA21004, represents a significant advancement in the psychopharmacological treatment of Major Depressive Disorder (MDD). Its discovery and development signify a shift towards a more nuanced understanding of the neurobiology of depression, moving beyond the traditional monoamine hypothesis to a multimodal approach targeting a range of serotonergic receptors. This technical guide provides an in-depth exploration of the history, preclinical and clinical development, and the intricate mechanism of action of this novel antidepressant.

A Historical Perspective: From Laboratory Bench to Clinical Practice

The story of this compound begins in the laboratories of the Danish pharmaceutical company H. Lundbeck A/S. Scientists at Lundbeck embarked on a mission to develop a novel antidepressant with a broader mechanism of action than the widely used Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The aim was to create a compound that not only addressed the core symptoms of depression but also potentially improved cognitive deficits often associated with the disorder.

The initial research and synthesis efforts led to the identification of a promising compound, Lu AA21004.[1] Recognizing the potential of this molecule, Lundbeck entered into a strategic partnership with the Japanese pharmaceutical company Takeda Pharmaceutical Company Limited in 2007 to co-develop and co-commercialize this compound. This collaboration provided the necessary resources and expertise to propel the compound through the rigorous phases of clinical development.

After extensive preclinical and clinical evaluation, this compound, under the brand name Brintellix® (later renamed Trintellix® in the United States), received its first global approval in September 2013 from the U.S. Food and Drug Administration (FDA) for the treatment of MDD in adults.[2] This was followed by approval from the European Medicines Agency (EMA) in December 2013.[3]

Unraveling the Multimodal Mechanism of Action

This compound's unique pharmacological profile is characterized by its multimodal activity, targeting multiple components of the serotonin system. This intricate mechanism is believed to be the foundation of its therapeutic efficacy and tolerability profile.

Receptor Binding Profile

This compound exhibits high affinity for the human serotonin transporter (SERT) and a range of serotonin (5-HT) receptors. The binding affinities (Ki) for these targets are summarized in the table below.

| Target | Binding Affinity (Ki, nM) |

| Serotonin Transporter (SERT) | 1.6[1][2][4][5] |

| 5-HT3 Receptor | 3.7[1][2][4][5] |

| 5-HT1A Receptor | 15[1][2][4][5] |

| 5-HT7 Receptor | 19[1][2][4][5] |

| 5-HT1B Receptor | 33[1][2][4] |

| 5-HT1D Receptor | 54[2][4] |

| Norepinephrine Transporter (NET) | 113[4] |

| Dopamine Transporter (DAT) | >1000[4] |

Table 1: In vitro binding affinities (Ki) of this compound for human monoamine transporters and serotonin receptors.

Functional Activity at Serotonergic Targets

Beyond simple binding, this compound demonstrates a complex functional profile at these receptors:

-

Serotonin Transporter (SERT) Inhibition: this compound is a potent inhibitor of serotonin reuptake (IC50 = 5.4 nM), leading to increased levels of serotonin in the synaptic cleft.[4]

-

5-HT1A Receptor Agonism: It acts as an agonist at 5-HT1A receptors.[1][2][4][6]

-

5-HT1B Receptor Partial Agonism: this compound functions as a partial agonist at 5-HT1B receptors.[1][4]

-

5-HT3, 5-HT1D, and 5-HT7 Receptor Antagonism: It acts as an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[4][7][8]

This combination of activities is thought to contribute to a more robust and nuanced modulation of the serotonin system compared to traditional antidepressants.

Downstream Signaling Pathways

The multimodal action of this compound initiates a cascade of downstream signaling events that are believed to underlie its therapeutic effects. The interplay of SERT inhibition and receptor modulation leads to a complex regulation of various neurotransmitter systems beyond just serotonin.

Preclinical Development: From In Vitro to In Vivo

The preclinical development of this compound involved a comprehensive battery of in vitro and in vivo studies to characterize its pharmacological properties and to establish its potential as an antidepressant.

Key Preclinical Findings

-

Neurochemical Studies: In vivo microdialysis studies in rats demonstrated that this compound increases extracellular levels of serotonin, norepinephrine, dopamine, acetylcholine, and histamine in key brain regions associated with mood and cognition, such as the prefrontal cortex and hippocampus.[9][10]

-

Behavioral Pharmacology: In animal models of depression and anxiety, this compound exhibited antidepressant-like and anxiolytic-like effects.[10][11][12]

-

Cognitive Enhancement: Preclinical studies suggested that this compound could improve cognitive functions, including memory and executive function, in animal models.[9][11] This was a key differentiator from many existing antidepressants.

Experimental Protocols (Illustrative Examples)

In Vitro Receptor Binding Assays (General Protocol)

-

Cell Culture and Membrane Preparation: Stably transfected cell lines expressing the human recombinant serotonin receptors (e.g., 5-HT1A, 5-HT3A) or the serotonin transporter (SERT) are cultured under standard conditions. Cell membranes are prepared by homogenization and centrifugation.

-

Radioligand Binding: Cell membranes are incubated with a specific radioligand (e.g., [3H]-citalopram for SERT) and varying concentrations of this compound in a suitable buffer.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

In Vivo Microdialysis (General Protocol)

-

Surgical Implantation: Under anesthesia, a microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex) of a rat.

-

Recovery: The animal is allowed to recover from surgery for a specified period.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid at a constant flow rate. Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Neurotransmitter Analysis: The concentrations of neurotransmitters in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

Clinical Development: Demonstrating Efficacy and Safety in Humans

The clinical development program for this compound was extensive, involving numerous randomized, double-blind, placebo-controlled trials to evaluate its efficacy and safety in patients with MDD.

Phase II and Phase III Clinical Trials

A series of short-term (6-8 weeks) and long-term (relapse-prevention) studies consistently demonstrated the superiority of this compound over placebo in reducing the symptoms of depression, as measured by standardized rating scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton Depression Rating Scale (HAM-D).[13]

| Study | Population | N | Primary Endpoint | Key Finding |

| Multiple Short-Term Trials | Adults with MDD | >7000 | Change from baseline in MADRS/HAM-D total score | This compound (5-20 mg/day) was statistically superior to placebo in improving depressive symptoms.[13] |

| Relapse-Prevention Study | Adults with MDD in remission | 639 | Time to relapse | This compound significantly delayed the time to relapse compared to placebo.[14] |

| Cognitive Function Study | Adults with MDD | 602 | Improvement in a composite score of cognitive performance | This compound (10 and 20 mg/day) significantly improved cognitive function, largely independent of its effect on depressive symptoms.[15] |

Table 2: Summary of key clinical trial results for this compound.

Clinical Trial Protocol (Illustrative Example)

A Randomized, Double-Blind, Placebo-Controlled, Fixed-Dose Study in Adults with MDD

-

Patient Population: Male and female outpatients aged 18-65 years with a primary diagnosis of MDD according to DSM-5 criteria and a minimum MADRS total score of 26 at screening and baseline.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Treatment: Patients are randomized to receive a fixed daily dose of this compound (e.g., 10 mg or 20 mg) or placebo for 8 weeks.

-

Efficacy Assessments: The primary efficacy endpoint is the change from baseline to week 8 in the MADRS total score. Secondary endpoints include response and remission rates, and changes in other depression and anxiety scales.

-

Safety and Tolerability: Assessed through the monitoring of adverse events, vital signs, laboratory tests, and electrocardiograms.

Synthesis of this compound

Several synthetic routes for this compound have been developed. One common approach involves a palladium-catalyzed coupling reaction.

A general synthetic scheme involves the following key steps:

-

Formation of the Piperazine Moiety: This can be achieved through various methods, including the reaction of a suitable aniline derivative with bis(2-chloroethyl)amine.[16]

-

Thioether Formation: The 2,4-dimethylthiophenol is coupled to the phenylpiperazine intermediate, often via a palladium-catalyzed Buchwald-Hartwig amination or a similar cross-coupling reaction.[16][17]

-

Salt Formation: The final this compound free base is typically converted to a pharmaceutically acceptable salt, such as the hydrobromide salt, for improved stability and handling.[18]

The synthesis has been optimized for large-scale production, with a focus on yield, purity, and cost-effectiveness.[16]

Conclusion

The discovery and development of this compound (Lu AA21004) mark a significant milestone in the field of antidepressant therapy. Its novel multimodal mechanism of action, targeting both the serotonin transporter and multiple serotonin receptors, provides a more comprehensive approach to modulating the complex neurocircuitry implicated in major depressive disorder. The extensive preclinical and clinical research has not only established its efficacy and safety but has also highlighted its potential to address the often-neglected cognitive symptoms of depression. The journey of this compound from a laboratory concept to a clinically valuable therapeutic agent serves as a compelling case study in modern drug discovery and development, offering valuable insights for researchers and professionals in the pharmaceutical sciences.

References

- 1. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globenewswire.com [globenewswire.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. psychscenehub.com [psychscenehub.com]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound in major depressive disorder: from mechanisms of action to clinical studies. An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound for Cognitive Enhancement in Major Depression: From Animal Models to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lu-AA21004, a multimodal serotonergic agent, for the potential treatment of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Executive Summary - Clinical Review Report: this compound Hydrobromide (Trintellix) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. This compound, 5, 10, and 20 mg, Relapse Prevention Study in Adults With Major Depressive Disorder (MDD) | Clinical Research Trial Listing [centerwatch.com]

- 15. A randomized, double-blind, placebo-controlled study of this compound on cognitive function in depressed adults - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Different synthetic routes to this compound hydrobromide_Chemicalbook [chemicalbook.com]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. This compound hydrobromide synthesis - chemicalbook [chemicalbook.com]

Pharmacological profile of Vortioxetine compared to SSRIs

An In-depth Technical Guide to the Pharmacological Profile of Vortioxetine Compared to Selective Serotonin Reuptake Inhibitors (SSRIs)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound represents a significant evolution in antidepressant pharmacology, moving beyond the singular mechanism of Selective Serotonin Reuptake Inhibitors (SSRIs). While both this compound and SSRIs inhibit the serotonin transporter (SERT), this compound possesses a multimodal mechanism of action, engaging with multiple serotonin (5-HT) receptors as an agonist, partial agonist, and antagonist.[1][2][3] This distinct pharmacological profile results in a broader modulation of multiple neurotransmitter systems, including not only serotonin but also norepinephrine, dopamine, acetylcholine, glutamate, and GABA.[2][4][5][6] This guide provides a detailed comparison of the pharmacological profiles of this compound and traditional SSRIs, presenting quantitative binding affinity data, outlining the experimental protocols used for their determination, and visualizing the distinct signaling pathways involved.

Introduction: From Selective to Multimodal Antidepressants

For decades, SSRIs have been a cornerstone of major depressive disorder (MDD) treatment. Their mechanism centers on blocking the reuptake of serotonin via the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[7] While effective for many, the limitations of SSRIs—including delayed onset of action, emotional blunting, sexual dysfunction, and insufficient efficacy in treating cognitive symptoms—have driven the development of new agents.[7][8] this compound was developed as a multimodal agent that combines SERT inhibition with direct modulation of several 5-HT receptors to address these limitations.[2][5] This whitepaper will dissect the pharmacological distinctions that underpin the functional differences between these two classes of antidepressants.

Comparative Mechanism of Action

Selective Serotonin Reuptake Inhibitors (SSRIs)

The primary mechanism of all SSRIs is the high-affinity binding to and inhibition of SERT.[7][9] This blockade increases the concentration of serotonin in the synapse. The therapeutic effect, however, is not immediate and is believed to involve neuroadaptive changes that occur over several weeks.[9] This includes the desensitization of presynaptic 5-HT1A autoreceptors, which act as a negative feedback mechanism on serotonin release.[9][10][11] Chronic SSRI administration can also lead to downstream effects, including the increased expression of Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neurogenesis and synaptic plasticity.[10][11]

This compound: A Multimodal Profile

This compound's action is more complex, integrating SERT inhibition with activity at five other distinct serotonin receptors.[2][3] This profile is characterized by:

-

Serotonin Transporter (SERT) Inhibition (Ki = 1.6 nM)[3]

-

5-HT1A Receptor Agonism (Ki = 15 nM)[3]

-

5-HT1B Receptor Partial Agonism (Ki = 33 nM)[3]

-

5-HT1D Receptor Antagonism (Ki = 54 nM)[3]

-

5-HT3 Receptor Antagonism (Ki = 3.7 nM)[3]

-

5-HT7 Receptor Antagonism (Ki = 19 nM)[3]

This combination of activities allows this compound to modulate the serotonergic system and, consequently, other neurotransmitter systems more dynamically than SERT inhibition alone.[2][8] Notably, therapeutic doses of this compound may result in SERT occupancy as low as 50%, in contrast to the 70-80% occupancy typically required for SSRIs, suggesting its antidepressant effects are mediated by its other receptor interactions in addition to SERT inhibition.[12]

Data Presentation: Quantitative Pharmacological Comparison

The following tables summarize the quantitative differences in receptor binding affinities and effects on key neurotransmitter systems.

Table 1: Receptor Binding Affinities (Ki, nM)

| Target | This compound | Escitalopram | Fluoxetine | Sertraline |

| hSERT | 1.6[3] | ~1 | ~2.5 | ~0.3 |

| h5-HT1A | 15 (Agonist)[3] | >1000 | >1000 | ~370 |

| h5-HT1B | 33 (Partial Agonist)[3] | >1000 | >1000 | >1000 |

| h5-HT1D | 54 (Antagonist)[3] | >1000 | >1000 | >1000 |

| h5-HT3A | 3.7 (Antagonist)[3][13] | >1000 | ~200 | ~400 |

| h5-HT7 | 19 (Antagonist)[3] | >1000 | ~300 | ~300 |

Note: Ki values for SSRIs are compiled from various public domain sources for comparative purposes and may vary between studies. Lower Ki values indicate higher binding affinity.

Table 2: Effects on Extracellular Neurotransmitter Levels

| Neurotransmitter | This compound Effect | SSRI Effect | Primary Mechanism for this compound |

| Serotonin (5-HT) | ↑↑↑ | ↑↑ | SERT Inhibition, 5-HT1A Agonism, 5-HT1D/7 Antagonism[1] |

| Norepinephrine (NE) | ↑ | Neutral / ↓ | 5-HT3 Antagonism, Postsynaptic 5-HT1A Agonism[4][6][8] |

| Dopamine (DA) | ↑ | Neutral / ↓ | 5-HT3 Antagonism, Postsynaptic 5-HT1A Agonism[5][6] |

| Acetylcholine (ACh) | ↑ | Neutral / ↓ | 5-HT3 Antagonism[4][6][8] |

| Glutamate | ↑ (Modulates) | Neutral | 5-HT3 Antagonism (disinhibition of pyramidal neurons)[2][5] |

| GABA | ↓ (Modulates) | Neutral | 5-HT3 Antagonism (acts on GABAergic interneurons)[2][5] |

Signaling Pathways and Mechanisms of Action

The distinct receptor interaction profiles of this compound and SSRIs translate into different intracellular signaling cascades and broader network effects.

SSRI Signaling Pathway

SSRIs primarily increase synaptic serotonin, which, over time, leads to the downregulation and desensitization of 5-HT1A autoreceptors, increasing serotonergic neuron firing.[10][11] A significant downstream effect is the modulation of neurotrophic factors, particularly an increase in BDNF signaling, which is critical for neuronal plasticity and survival.[9][11]

This compound's Multimodal Signaling

5-HT1A Receptor Agonism: this compound's direct agonism at 5-HT1A autoreceptors is thought to accelerate their desensitization, potentially contributing to a faster onset of action compared to the indirect effect of SSRIs.[5] Postsynaptic 5-HT1A agonism also contributes to downstream neurotransmitter release.[5][14]

5-HT3 Receptor Antagonism: 5-HT3 receptors are ligand-gated ion channels located on GABAergic interneurons that typically inhibit the release of other neurotransmitters.[8][15] By blocking these receptors, this compound reduces GABAergic inhibition, leading to a disinhibition (i.e., increased release) of acetylcholine, norepinephrine, and glutamate.[2][4][8] This mechanism is believed to contribute significantly to this compound's pro-cognitive effects.[5][16]

5-HT7 Receptor Antagonism: Blockade of 5-HT7 receptors has been linked to antidepressant-like effects and the regulation of circadian rhythms.[17][18] This action may contribute to this compound's efficacy in improving symptoms related to anhedonia and sleep disturbances. The 5-HT7 receptor is coupled to Gs proteins, and its antagonism by this compound inhibits the adenylyl cyclase pathway.

Experimental Protocols

The characterization of these pharmacological profiles relies on standardized, quantitative experimental techniques.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity (Ki) of a drug for a specific receptor.

Methodology:

-

Tissue/Cell Preparation: Membranes expressing the target receptor are prepared from brain tissue homogenates or cultured cell lines.[19]

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-citalopram for SERT) and varying concentrations of the unlabeled competitor drug (e.g., this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters.[20]

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of drug that inhibits 50% of specific binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a drug's effect on neurochemistry.[21]

Methodology:

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized animal.[22]

-

Perfusion: The probe is continuously perfused at a low, constant flow rate with a physiological buffer (artificial cerebrospinal fluid).[22]

-

Diffusion: Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the perfusion fluid, driven by the concentration gradient.

-

Sample Collection: The outflowing perfusion fluid, now containing a sample of the extracellular neurochemicals (the "dialysate"), is collected in timed fractions.[23]

-

Drug Administration: After a stable baseline of neurotransmitter levels is established, the drug (this compound or an SSRI) is administered systemically (e.g., p.o. or s.c.).

-

Analysis: The concentration of neurotransmitters in the dialysate fractions is quantified using highly sensitive analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.[24]

Conclusion and Future Directions

The pharmacological profile of this compound is demonstrably distinct from that of SSRIs. Its multimodal action, combining SERT inhibition with direct modulation of multiple 5-HT receptors, results in a broader spectrum of neurochemical effects. This includes the enhanced release of not only serotonin but also norepinephrine, dopamine, and acetylcholine, coupled with a modulation of the glutamate-GABA system.[5][6] These differences in the pharmacological profile provide a strong rationale for the observed clinical differences, such as this compound's beneficial effects on cognitive dysfunction in MDD and a potentially lower incidence of sexual side effects.[5][6] Future research should continue to explore how the engagement of specific receptor targets within this multimodal profile translates to therapeutic benefits for specific symptom domains in depression and other psychiatric disorders.

References

- 1. Modes and nodes explain the mechanism of action of this compound, a multimodal agent (MMA): enhancing serotonin release by combining serotonin (5HT) transporter inhibition with actions at 5HT receptors (5HT1A, 5HT1B, 5HT1D, 5HT7 receptors) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modes and nodes explain the mechanism of action of this compound, a multimodal agent (MMA): modifying serotonin’s downstream effects on glutamate and GABA (gamma amino butyric acid) release | CNS Spectrums | Cambridge Core [cambridge.org]

- 3. This compound (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modes and nodes explain the mechanism of action of this compound, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychscenehub.com [psychscenehub.com]

- 6. youtube.com [youtube.com]

- 7. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. Modes and nodes explain the mechanism of action of this compound, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine | CNS Spectrums | Cambridge Core [cambridge.org]

- 9. ClinPGx [clinpgx.org]

- 10. psychscenehub.com [psychscenehub.com]

- 11. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. academic.oup.com [academic.oup.com]

- 14. mdpi.com [mdpi.com]

- 15. Involvement of 5-HT3 receptors in the action of this compound in rat brain: Focus on glutamatergic and GABAergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. quora.com [quora.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Involvement of 5-HT₇ receptors in this compound's modulation of circadian rhythms and episodic memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

- 23. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. news-medical.net [news-medical.net]

Initial In Vivo Studies of Vortioxetine in Animal Models of Depression: A Technical Guide

Introduction

Vortioxetine is a multimodal antidepressant approved for the treatment of major depressive disorder (MDD). Its complex pharmacological profile, which includes serotonin (5-HT) transporter (SERT) inhibition and modulation of multiple 5-HT receptors, distinguishes it from traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] This unique mechanism of action is hypothesized to contribute to its efficacy in treating not only depressive symptoms but also associated cognitive dysfunction.[2][3] Initial preclinical in vivo studies in various animal models of depression were crucial in elucidating its therapeutic potential and underlying neurobiological mechanisms. This guide provides an in-depth overview of these foundational studies for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound's in vivo activity is characterized by a combination of SERT inhibition and direct modulation of several serotonin receptors. It acts as a 5-HT3, 5-HT7, and 5-HT1D receptor antagonist, a 5-HT1B receptor partial agonist, and a 5-HT1A receptor agonist.[1][4] This multimodal action leads to a complex downstream modulation of multiple neurotransmitter systems, including not only serotonin but also norepinephrine, dopamine, acetylcholine, and histamine in key brain regions like the prefrontal cortex and hippocampus.[1][4] Furthermore, this compound has been shown to influence glutamatergic and GABAergic neurotransmission, which are implicated in mood and cognitive regulation.[5][6]

A key aspect of this compound's action is its ability to enhance neuroplasticity.[2][7] Studies in rodents have demonstrated that this compound can increase the expression of brain-derived neurotrophic factor (BDNF) and its receptor, tyrosine kinase B (TrkB), in the hippocampus.[8] It has also been shown to promote dendritic branching and spine maturation, suggesting a role in synaptic plasticity.[7]

Signaling Pathway of this compound's Multimodal Action

Caption: this compound's multimodal mechanism of action.

Behavioral Pharmacology in Animal Models of Depression

This compound has demonstrated antidepressant-like and anxiolytic-like effects in a variety of rodent models of depression and anxiety.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for potential antidepressant activity.[9][10] In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.[11]

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats or various mouse strains (e.g., 129/SvEvTac) are commonly used.[2][12]

-

Apparatus: A glass cylinder (e.g., 40 cm high, 18 cm diameter) is filled with water (e.g., 25°C) to a depth that prevents the animal from touching the bottom or escaping.[11]

-

Procedure: A pre-test session of 15 minutes is typically conducted 24 hours before a 5-minute test session. This compound or vehicle is administered at various time points before the test session.[13] Behavior, including immobility, swimming, and climbing, is recorded and scored.[10]

Quantitative Data Summary:

| Animal Model | Treatment | Dose (mg/kg) | Administration Route | Key Finding |

| Flinders Sensitive Line Rats | This compound | 7.8 | Subcutaneous (s.c.) | Significant decrease in immobility time (minimal effective dose).[2] |

| Healthy Middle-Aged Female Mice | Chronic this compound | ~10 (in food) | Oral (p.o.) | Decreased percentage of immobility after 1 and 3 months of treatment.[2] |

Novelty-Suppressed Feeding (NSF) Test

The NSF test is a conflict-based model that assesses anxiety-like behavior and is sensitive to chronic, but not acute, antidepressant treatment.[14] The latency to eat a food pellet in a novel and potentially threatening environment is measured.

Experimental Protocol:

-

Animals: 129/SvEvTac mice are a commonly used strain for this test.[12]

-

Procedure: Animals are food-deprived for 24 hours prior to the test. They are then placed in a novel, brightly lit open field with a single food pellet in the center. The latency to begin eating is recorded.[14]

Quantitative Data Summary:

| Animal Model | Treatment Duration | Dose (mg/kg/day) | Key Finding |

| 129/SvEvTac Mice | 14 days | 5 and 20 | Significant reduction in latency to feed at 20 mg/kg.[12][15] |

| 129/SvEvTac Mice | 21 days | 5 and 20 | Significant reduction in latency to feed at both doses.[12][15] |

Chronic Mild Stress (CMS) and Chronic Unpredictable Stress (CUS)

The CMS/CUS model is considered to have high face and predictive validity for depression.[16] It involves exposing rodents to a series of mild, unpredictable stressors over an extended period, leading to an anhedonic-like state, which can be measured by a decrease in sucrose preference.

Experimental Protocol:

-

Animals: Male Long Evans or Wistar Albino rats are often used.[16][17]

-

Procedure: Rats are exposed to a variable sequence of mild stressors (e.g., wet bedding, cage tilt, altered light/dark cycle) for several weeks. This compound is typically administered in the diet during the latter part of the stress period.[16] Sucrose consumption is measured weekly to assess anhedonia.

Quantitative Data Summary:

| Animal Model | Stress Paradigm | This compound Treatment | Key Finding |

| Long Evans Rats | 9 weeks CMS | Last 4 weeks (in diet) | Reversed the anhedonic-like state in 70% of the animals.[16] |

| Wistar Albino Rats | 6 weeks CUMS | Concurrent with stress | Alleviated stress-induced pathological changes.[17] |

| Chronically Stressed Rats | CUS | 24 mg/kg/day (in diet) | Restored active coping behavior.[18] |

Experimental Workflow for a Typical Chronic Mild Stress Study

Caption: A generalized experimental workflow for a chronic mild stress study.

Neurochemical and Molecular Studies

In vivo studies have also investigated the direct effects of this compound on neurochemistry and molecular markers of neuroplasticity.

Receptor Occupancy

Ex vivo autoradiography and positron emission tomography (PET) have been used to determine the in vivo occupancy of this compound at its various targets.

Experimental Protocol (Ex Vivo Autoradiography):

-

Animals: Rats are administered this compound at various doses.

-

Procedure: At a specified time post-administration, the animals are euthanized, and their brains are rapidly removed and frozen. Coronal brain sections are then incubated with radioligands specific for the target of interest (e.g., [³H]-escitalopram for SERT). The degree of radioligand binding is quantified to determine the percentage of receptor occupancy by this compound.[19]

Quantitative Data Summary (Rat Brain):

| Target | Dose (mg/kg, s.c.) | Occupancy (%) |

| 5-HT Transporter (SERT) | 0.3 - 10 | Preferentially occupied at lower doses.[20] |

| 5-HT3 Receptor | 0.3 - 10 | Preferentially occupied at lower doses.[20] |

| 5-HT1B Receptor | Higher doses | Occupied at the higher end of the dose spectrum.[20] |

| 5-HT1A Receptor | Higher doses | Occupied at the higher end of the dose spectrum.[20] |

| 5-HT7 Receptor | Higher doses | Occupied at the higher end of the dose spectrum.[20] |

Note: In humans, clinically relevant doses of 20-30 mg are suggested to achieve significant 5-HTT occupancy.[21]

Effects on Neurotrophic Factors and Neurogenesis

This compound has been shown to influence markers of neuroplasticity, such as BDNF and adult hippocampal neurogenesis (AHN).

Experimental Protocol (ELISA for BDNF and TrkB):

-

Animals: Rats subjected to a depression model (e.g., CUMS) and treated with this compound.

-

Procedure: Following the treatment period, hippocampal tissue is dissected and homogenized. Enzyme-linked immunosorbent assay (ELISA) is then used to quantify the protein levels of BDNF and TrkB.[8]

Quantitative Data Summary:

| Animal Model | Treatment | Key Finding |

| Depressive Rats | This compound | Significantly increased the expression of BDNF and TrkB in the hippocampus compared to model control.[8] |

| Healthy Mice | Acute and repeated this compound | Increased hippocampal neurogenesis levels.[2] |

| Mice with Ablated Neurogenesis | Chronic this compound | Improved context discrimination, suggesting a neurogenesis-independent mechanism for some cognitive effects.[22][23] |

Conclusion

The initial in vivo studies of this compound in animal models of depression have provided a strong preclinical rationale for its use in MDD. These studies have not only demonstrated its antidepressant- and anxiolytic-like efficacy but have also begun to unravel its complex multimodal mechanism of action. The observed effects on multiple neurotransmitter systems and markers of neuroplasticity, such as BDNF and neurogenesis, suggest that this compound's therapeutic benefits may extend beyond those of traditional antidepressants. Furthermore, the pro-cognitive effects observed in several animal models have paved the way for clinical investigations into this important aspect of its profile.[2][3] This body of preclinical work continues to be fundamental for ongoing research into the full therapeutic potential of this compound and for the development of novel multimodal antidepressants.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. This compound for Cognitive Enhancement in Major Depression: From Animal Models to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for Cognitive Enhancement in Major Depression: From Animal Models to Clinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psychscenehub.com [psychscenehub.com]

- 6. Modes and nodes explain the mechanism of action of this compound, a multimodal agent (MMA): modifying serotonin’s downstream effects on glutamate and GABA (gamma amino butyric acid) release | CNS Spectrums | Cambridge Core [cambridge.org]

- 7. In vivo and in vitro effects of this compound on molecules associated with neuroplasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound on depression model rats and expression of BDNF and Trk B in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Effects of antidepressants on the performance in the forced swim test of two psychogenetically selected lines of rats that differ in coping strategies to aversive conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PS110. Reversal of stress-induced anhedonia by the multimodel antidepressant, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. 5-HTT and 5-HT(1A) receptor occupancy of the novel substance this compound (Lu AA21004). A PET study in control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound Improves Context Discrimination in Mice Through a Neurogenesis Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound Improves Context Discrimination in Mice Through a Neurogenesis Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying the Pro-cognitive Effects of Vortioxetine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical animal models and experimental protocols used to investigate the pro-cognitive effects of vortioxetine. This document is intended to guide researchers in designing and implementing studies to further explore the therapeutic potential of this compound for cognitive dysfunction.

Introduction